N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZXAUIXAIWLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 2-chlorobenzyl chloride with 2-(4-methoxyphenyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Neurotransmitter Interaction
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide exhibits potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests its utility in research related to mood disorders, anxiety, and cognitive function.
- Mechanism of Action : The compound may act as a modulator of receptor activity, influencing neurotransmitter release and uptake. This could lead to applications in developing treatments for psychiatric conditions.
Anticancer Activity
Recent studies have indicated that this compound possesses antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | FaDu (head and neck) | 1.73 | 83.52 |
| N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | MCF-7 (breast cancer) | 3.25 | 70.30 |
| N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | A549 (lung cancer) | 5.12 | 65.00 |
These findings highlight the compound's potential as an anticancer agent due to its ability to significantly reduce cell viability across different cancer types.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This could open avenues for treating conditions characterized by chronic inflammation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Bromination : Introducing the bromine atom at the appropriate position on the benzyl group.
- Methoxylation : Adding the methoxy group to the phenyl ring.
- Formation of Amine : Reacting intermediates with ethanamine.
- Hydrobromide Salt Formation : Finalizing the compound by reacting with hydrobromic acid.
Case Study 1: Neuropharmacological Research
A study investigated the effects of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine on serotonin receptor binding in vitro, revealing a high affinity for the 5-HT receptor subtype, which is crucial for mood regulation.
Case Study 2: Cancer Treatment Exploration
In vitro experiments demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, suggesting its potential role in developing new cancer therapies.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Receptor Affinity
Key Observations :
- Substituent Effects: Chlorine at the benzyl position (target compound) may reduce 5-HT₂A affinity compared to methoxy-substituted NBOMe derivatives, as seen in 24H-NBCl . The 4-methoxyphenyl group (vs. dimethoxy in NBOMe) likely decreases hallucinogenic potency but may enhance metabolic stability .
- Salt Form : Hydrobromide salts (target compound, ) improve bioavailability compared to freebase forms .
Functional Comparisons
Neurochemical Effects
- NBOMe Series : Strong 5-HT₂A activation causes hallucinations, hyperthermia, and seizures .
- Target Compound : Predicted milder effects due to reduced receptor affinity, similar to 24H-NBCl, which showed partial agonism and moderate behavioral changes in zebrafish .
Toxicity
- NBOMe Compounds : LD₅₀ values in rodents <1 mg/kg; human fatalities occur at ~0.5–3 mg .
- Target Compound: No direct toxicity data, but structural analogs like 24H-NBCl exhibit lower acute toxicity in preclinical models .
Therapeutic Potential
- Target Compound: Structural similarity to GtfC inhibitors (e.g., EPS synthesis inhibitors in S.
Physicochemical Properties
| Property | Target Compound | 25I-NBOMe | 24H-NBCl |
|---|---|---|---|
| LogP | ~3.67 | 3.2 | 3.5 |
| Water Solubility | High (salt form) | Low | Moderate |
| Stability | Stable (HBr salt) | Degrades rapidly | Stable |
Implications :
- The hydrobromide salt improves solubility, making the target compound more suitable for pharmaceutical formulations than freebase NBOMe derivatives .
Biological Activity
N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in pharmacological and medicinal chemistry research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorobenzyl moiety and a methoxyphenyl group, which contribute to its unique biological profile. The presence of these functional groups enhances its ability to interact with various biological targets.
- Molecular Formula : C16H18BrClN
- Molecular Weight : 353.68 g/mol
- Solubility : Soluble in organic solvents and water
This compound primarily exerts its biological effects through interactions with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The compound shows affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This interaction can modulate neurotransmitter release and influence mood and behavior.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Signal Transduction Modulation : By binding to receptors, the compound may alter downstream signaling pathways, contributing to its pharmacological effects.
Pharmacological Properties
The biological activity of this compound has been investigated in several studies, revealing its potential therapeutic applications:
- Antidepressant Effects : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
- Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation, suggesting a role in oncology.
Data Table: Biological Activity Summary
Case Studies
-
Antidepressant Activity Study :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.
- Anti-inflammatory Effects :
-
Cancer Cell Proliferation Inhibition :
- A series of assays revealed that this compound exhibited dose-dependent inhibition of various cancer cell lines, indicating its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
